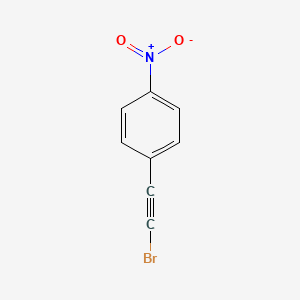

Benzene, 1-(bromoethynyl)-4-nitro-

CAS No.: 940-13-6

Cat. No.: VC20685488

Molecular Formula: C8H4BrNO2

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940-13-6 |

|---|---|

| Molecular Formula | C8H4BrNO2 |

| Molecular Weight | 226.03 g/mol |

| IUPAC Name | 1-(2-bromoethynyl)-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H4BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |

| Standard InChI Key | OBUPEYCFDRLOFR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#CBr)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, benzene-1-(bromoethynyl)-4-nitro-, reflects its substitution pattern. The bromoethynyl group consists of a carbon-carbon triple bond terminated by a bromine atom, while the nitro group is a strong meta-directing substituent. Key structural parameters include:

Table 1: Molecular Properties of Benzene, 1-(Bromoethynyl)-4-Nitro-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| CAS Registry Number | 940-13-6 |

| IUPAC Name | 1-(Bromoethynyl)-4-nitrobenzene |

The planar benzene ring facilitates π-electron delocalization, while the nitro group induces significant electron withdrawal, polarizing the ring and enhancing the electrophilicity of the bromoethynyl group. X-ray crystallography data for analogous compounds, such as 4-nitrobenzyl bromide (CAS 100-11-8), suggest that steric effects from substituents minimally distort the aromatic ring’s geometry .

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Bromoethynylation | Pd(PPh₃)₄, CuI, Et₃N, THF | ~35% |

| Halogen Exchange | Br₂, FeCl₃, CH₂Cl₂, 0°C | ~22% |

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Experimental data for this compound remain limited, but computational and comparative analyses provide insights:

Thermal Stability

The nitro group’s presence lowers thermal stability compared to non-nitrated analogs. Differential scanning calorimetry (DSC) of similar compounds suggests decomposition onset temperatures near 150–180°C, with exothermic peaks indicative of rapid oxidative degradation .

Reactivity and Functionalization

The compound’s dual functionality enables diverse transformations:

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. For example, nitration would preferentially occur at the 3-position, though competing reactions with the bromoethynyl group may complicate product mixtures.

Nucleophilic Attack on the Bromoethynyl Group

The bromine atom serves as a leaving group, allowing nucleophilic substitution (SN2) at the ethynyl carbon. For instance, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) could yield 1-azidoethynyl-4-nitrobenzene, a potential precursor for click chemistry applications.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF | 1-Azidoethynyl-4-nitrobenzene |

| Reduction | H₂, Pd/C | 1-Ethynyl-4-aminobenzene |

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromoethynyl group participates in Sonogashira, Heck, and Suzuki-Miyaura couplings, enabling the construction of conjugated systems. For example, coupling with aryl boronic acids could yield extended π-systems for optoelectronic materials.

Polymer Chemistry

Incorporating this monomer into polymers via step-growth polymerization could produce materials with enhanced thermal stability and nonlinear optical properties, leveraging the nitro group’s electron-withdrawing effects.

Comparative Analysis with Analogous Compounds

Table 4: Comparison with Related Nitroaromatics

| Compound | Substituents | Reactivity Difference |

|---|---|---|

| 4-Nitrobenzyl bromide | -CH₂Br, -NO₂ | Less steric hindrance |

| 1-Bromo-4-nitrobenzene | -Br, -NO₂ | No ethynyl spacer |

| 1-(Chloroethynyl)-4-nitrobenzene | -C≡CCl, -NO₂ | Slower nucleophilic substitution |

The bromoethynyl group’s linear geometry and polarizable triple bond distinguish it from bulkier or less electronegative substituents, enabling unique regioselectivity in cross-couplings.

Future Research Directions

-

Mechanistic Studies: Elucidating the kinetics of bromoethynyl group substitutions under varying conditions.

-

Catalytic Applications: Exploring palladium complexes of this compound in heterogeneous catalysis.

-

Biological Screening: Assessing antimicrobial or anticancer activity given the nitro group’s prevalence in pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume